Product packaging for Dibenzyl 2-fluoromalonate(Cat. No.:CAS No. 133384-81-3)

Dibenzyl 2-fluoromalonate

Cat. No.: B168617
CAS No.: 133384-81-3
M. Wt: 302.3 g/mol
InChI Key: FWNITJYYNOTRCY-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are largely synthetic, with very few naturally occurring examples. chinesechemsoc.orgbeilstein-journals.org The unique properties imparted by the fluorine atom, the most electronegative element, are highly sought after in advanced chemical research. chinesechemsoc.orgmdpi.com The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics, including its metabolic stability, lipophilicity, and bioavailability. numberanalytics.comchinesechemsoc.org These modifications are particularly valuable in the development of new pharmaceuticals and agrochemicals, with estimates suggesting that approximately 20% of all commercialized pharmaceuticals and 30% of agrochemicals contain fluorine. wikipedia.orgacs.org The pursuit of novel and more effective fluorinated molecules continues to drive innovation in synthetic methodologies. mdpi.comthermofisher.com

Evolution of Fluorinated Malonate Esters as Versatile Synthetic Building Blocks

Malonate esters have long been recognized as fundamental building blocks in organic chemistry. researchgate.net Consequently, their fluorinated counterparts, fluoromalonate esters, have garnered significant interest as versatile synthons for introducing fluorine into a wide range of organic structures. researchgate.netacs.org The development of methods to synthesize fluoromalonate esters has evolved over the past six decades, with early methods employing hazardous reagents like perchloryl fluoride (B91410). acs.orgworktribe.com The advent of safer and more selective electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has made a wide array of fluoromalonate building blocks more accessible for research. acs.orgmdpi.com These esters serve as precursors to various valuable compounds, including α-fluorocarboxylic acids, fluorinated heterocycles, and products of alkylation and Michael addition reactions. beilstein-journals.org

Research Context of Dibenzyl 2-Fluoromalonate within Contemporary Fluorination Chemistry

Contemporary fluorination chemistry is characterized by the development of practical, selective, and environmentally benign methods for introducing fluorine into complex molecules. thermofisher.comcas.cn this compound fits squarely within this context as a key intermediate. Its benzyl (B1604629) ester groups offer advantages in certain synthetic strategies, particularly in reactions where they can be easily removed by hydrogenolysis. The study of this compound contributes to the broader understanding of how to manipulate and utilize fluorinated building blocks in the construction of intricate molecular architectures. Research into its synthesis and reactivity helps to refine and expand the toolkit available to synthetic organic chemists for creating novel fluorinated compounds with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15FO4 B168617 Dibenzyl 2-fluoromalonate CAS No. 133384-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNITJYYNOTRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzyl 2 Fluoromalonate

Direct Fluorination Strategies for Malonate Esters

Direct fluorination is a primary strategy for synthesizing 2-fluoromalonate esters. This approach involves the reaction of a malonate ester with a fluorinating agent that delivers an electrophilic fluorine atom ("F+"). The success of this strategy hinges on controlling the reactivity of the fluorinating agent to achieve selective monofluorination while avoiding undesired side reactions or the formation of difluorinated products.

Electrophilic Fluorination Approaches

Electrophilic fluorination introduces a fluorine atom onto a nucleophilic carbon center. For malonates, this involves the fluorination of the enol or enolate form of the ester at the α-position.

Elemental fluorine (F₂) is the most fundamental electrophilic fluorinating agent. fluorine1.ru However, its high reactivity and toxicity necessitate carefully controlled conditions to be used effectively in selective synthesis. fluorine1.ru Diluting fluorine gas with an inert gas, such as nitrogen, is a common practice to moderate its reactivity. google.com

Research has demonstrated that the direct fluorination of malonate esters with elemental fluorine can be achieved with high conversion and selectivity, particularly when mediated by catalysts or bases. rsc.orgresearchgate.net For instance, copper-catalyzed fluorination of diethyl malonate using F₂ gas can yield the corresponding 2-fluoromalonate in near-quantitative amounts. researchgate.net Optimization of this process, including real-time reaction monitoring, has shown it to be a viable and environmentally favorable alternative to other methods for large-scale synthesis. rsc.org Another approach involves mediating the reaction with a base like quinuclidine (B89598). The fluorination of dibenzyl malonate using F₂ gas in the presence of quinuclidine has been explored, though it can lead to competing ring fluorination on the benzyl (B1604629) groups. dur.ac.uk

Table 1: Examples of Direct Fluorination of Malonate Esters with F₂ Gas

Substrate Catalyst/Mediator F₂ Concentration Conversion Product Yield Reference
Diethyl Malonate Copper Nitrate 10-20% in N₂ High 77-93% rsc.orgrsc.org
Dimethyl Malonate Copper Nitrate 10% in N₂ High 97% rsc.org
Di-tert-butyl Malonate Copper Nitrate Not specified 100% 96% rsc.org

This table is interactive. Click on the headers to sort the data.

To circumvent the challenges of handling fluorine gas, a variety of shelf-stable electrophilic fluorinating reagents with N-F bonds have been developed. fluorine1.ru Among the most popular are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. fluorine1.rubeilstein-journals.org These reagents offer easier handling and often provide high yields for the fluorination of various nucleophiles, including malonate esters. beilstein-journals.orgbeilstein-journals.org

More recently, N-fluoromethanesulfonimide (Me-NFSI) has been highlighted as an atom-economical and highly reactive alternative to NFSI, particularly for the fluorination of active methine compounds like malonates under Lewis acid catalysis. fluorine1.rursc.org Me-NFSI is prepared by the fluorination of methanesulfonimide with dilute F₂/N₂. beilstein-journals.orgrsc.org It has been successfully used for the fluorination of various malonate esters, including dibenzyl malonate. fluorine1.rursc.org

Utilization of Fluorine Gas (F₂) in Controlled Fluorination

Catalytic Systems in Direct Fluorination

Catalysis plays a crucial role in enhancing the efficiency and selectivity of direct fluorination reactions. Lewis acids are particularly effective in activating both the malonate substrate and the electrophilic fluorinating reagent.

Lewis acids can accelerate the fluorination of malonate esters by coordinating to the carbonyl oxygen, which increases the acidity of the α-proton and facilitates enolization. acs.org This catalytic approach has been successfully applied to the fluorination of various active methylene (B1212753) compounds using reagents like Me-NFSI. rsc.org For the fluorination of malonates specifically, Lewis acids such as titanium(IV) isopropoxide (Ti(OⁱPr)₄) have been employed. beilstein-journals.org However, the choice of Lewis acid is critical to avoid unwanted side reactions. fluorine1.ru

When fluorinating malonate esters using a combination of Me-NFSI and a Lewis acid like Ti(OⁱPr)₄, a side reaction of transesterification can occur, leading to the formation of mixed ester byproducts. fluorine1.ru To address this issue, the use of a more sterically hindered Lewis acid, titanium(IV) tert-butoxide (Ti(OᵗBu)₄), has been investigated. fluorine1.ru The bulky tert-butoxy (B1229062) groups on the titanium center effectively prevent the transesterification pathway without significantly impeding the desired fluorination reaction. fluorine1.ru

The combination of Me-NFSI with a catalytic amount of Ti(OᵗBu)₄ in toluene (B28343) at reflux has been established as an effective method for the selective mono-fluorination of various malonate esters, including dibenzyl malonate, providing the desired product in moderate yields. fluorine1.ru

Table 2: Lewis Acid-Catalyzed Fluorination of Dibenzyl Malonate with Me-NFSI

Substrate Fluorinating Agent Catalyst (mol%) Solvent Conditions Product Yield Reference

This table is interactive. Click on the headers to sort the data.

Optimization of Catalyst Loading and Reaction Conditions

The optimization of catalyst loading and reaction conditions is crucial for maximizing the yield and purity of dibenzyl 2-fluoromalonate while ensuring process efficiency and safety. Research has demonstrated that variables such as catalyst concentration, temperature, and reaction time significantly influence the outcome of the synthesis.

In a typical synthesis of this compound via the transesterification of dimethyl 2-fluoromalonate with benzyl alcohol, p-toluenesulfonic acid monohydrate is a commonly used catalyst. prepchem.comgoogle.com The reaction is generally conducted under vacuum to facilitate the removal of methanol (B129727), which drives the equilibrium towards the formation of the desired product. prepchem.comgoogle.com

Key optimized conditions from reported procedures include:

Catalyst Loading: A catalytic amount of p-toluenesulfonic acid monohydrate is employed. For instance, in one procedure, 0.113 mol of the catalyst was used for 1.88 mol of dimethyl fluoromalonate. prepchem.comgoogle.com

Reactant Ratio: An excess of benzyl alcohol is typically used. A reported molar ratio is approximately 4.8 equivalents of benzyl alcohol to 1 equivalent of dimethyl fluoromalonate. google.comnih.gov

Temperature: The reaction temperature is maintained between 100°C and 115°C. prepchem.comgoogle.comgoogle.com

Pressure: The reaction is carried out under vacuum, starting at 10-15 inches of Hg and increasing to 28-29 inches of Hg. prepchem.comgoogle.comgoogle.com

Reaction Time: The progress of the reaction is monitored, often by 19F NMR, and is typically complete within 7 hours. prepchem.comgoogle.com

Optimization studies for similar transesterification reactions, such as in biodiesel production, have employed statistical methods like Response Surface Methodology (RSM) to systematically evaluate the interplay of these variables. ijettjournal.orgresearchgate.netmdpi.com Such approaches can identify the optimal combination of catalyst concentration, temperature, and reactant molar ratios to maximize product yield. researchgate.netekb.eg For instance, in one study, increasing the catalyst dosage up to a certain point enhanced the reaction rate by providing more active sites. ekb.eg

The table below summarizes typical reaction conditions for the synthesis of this compound.

ParameterValueReference
Starting Material Dimethyl 2-fluoromalonate prepchem.comgoogle.com
Reagent Benzyl alcohol prepchem.comgoogle.com
Catalyst p-Toluenesulfonic acid monohydrate prepchem.comgoogle.comresearchgate.net
Solvent Toluene prepchem.comgoogle.com
Temperature 100-115 °C prepchem.comgoogle.comgoogle.com
Pressure 10-29 inches Hg (vacuum) prepchem.comgoogle.comgoogle.com
Reaction Time ~7 hours prepchem.comgoogle.com
Yield 81% prepchem.comgoogle.com

Mechanistic Studies of Direct Fluorination Pathways

Direct fluorination offers an alternative and efficient route to fluorinated organic compounds. The mechanism of direct fluorination is complex and highly dependent on the reaction conditions and the substrate. For the synthesis of 2-fluoromalonate esters, selective direct fluorination using elemental fluorine (F₂) has been investigated. acsgcipr.orgrsc.org

The direct fluorination of a malonate ester involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. acsgcipr.org Mechanistic studies on similar systems suggest that the reaction can proceed through several stages, including substitution, elimination, addition, and crosslinking reactions. rsc.org The initial step is often a substitution reaction where a hydrogen atom is replaced by a fluorine atom. rsc.org

The reactivity of elemental fluorine can be moderated by using a nitrogen base, such as quinuclidine, which can influence the selectivity of the fluorination process. dur.ac.uk This approach aims to favor the formation of the monofluorinated product over di- or poly-fluorinated byproducts. dur.ac.uk The mechanism in such cases may involve the formation of a complex between the base and the fluorine, which then acts as the fluorinating agent.

Transesterification Routes to this compound

Transesterification is a widely employed and efficient method for the synthesis of this compound. This approach typically involves the reaction of a dialkyl fluoromalonate, such as dimethyl 2-fluoromalonate, with benzyl alcohol in the presence of an acid catalyst. prepchem.comgoogle.comnih.gov

The conversion of dimethyl 2-fluoromalonate to this compound is a standard transesterification reaction. prepchem.comgoogle.comnih.gov In this process, the methyl ester groups of dimethyl 2-fluoromalonate are exchanged for benzyl ester groups from benzyl alcohol. google.com The reaction is driven to completion by removing the methanol byproduct under vacuum. prepchem.comgoogle.com A detailed experimental procedure involves heating a mixture of dimethyl 2-fluoromalonate, an excess of benzyl alcohol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene. prepchem.comgoogle.com The toluene is initially distilled off, followed by the methanol produced during the reaction. prepchem.comgoogle.com The progress of the reaction can be monitored by techniques such as 19F NMR. google.com Upon completion, the product is typically isolated by crystallization. prepchem.comgoogle.com This method has been reported to yield this compound in high purity and good yield. prepchem.comgoogle.com

p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is frequently used as a catalyst in esterification and transesterification reactions. researchgate.netwikipedia.orgatamanchemicals.com Its effectiveness stems from its ability to protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net In the synthesis of this compound from dimethyl 2-fluoromalonate, p-TsOH facilitates the exchange of the methoxy (B1213986) groups with benzyloxy groups. prepchem.comgoogle.comnih.gov The use of p-TsOH is advantageous as it is a solid, relatively easy to handle, and effective in catalytic amounts. prepchem.comgoogle.comresearchgate.net Other strong acid catalysts can also be used for this transformation. google.com

The catalytic cycle for the acid-catalyzed transesterification generally involves the following steps:

Protonation of the carbonyl oxygen of the dimethyl 2-fluoromalonate by the acid catalyst.

Nucleophilic attack of the benzyl alcohol on the protonated carbonyl carbon.

Proton transfer from the incoming benzyl alcohol to one of the methoxy groups.

Elimination of methanol to form the protonated benzyl ester.

Deprotonation to regenerate the catalyst and yield the transesterified product.

This process is repeated for the second ester group to yield this compound.

Optimizing reaction conditions is essential for achieving high yields and purity of this compound. Key parameters that are manipulated include the ratio of reactants, catalyst loading, temperature, and reaction time.

A typical procedure for the synthesis of this compound reports a yield of 81% with a purity of 96%. prepchem.comgoogle.com This was achieved by reacting dimethyl 2-fluoromalonate with a significant excess of benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. prepchem.comgoogle.com The reaction was conducted under vacuum at a temperature of 100-115°C for 7 hours. prepchem.comgoogle.com The removal of methanol by distillation is a critical factor in driving the equilibrium towards the product side. prepchem.comgoogle.com

The table below presents data from a representative synthesis, highlighting the conditions that lead to a high yield and purity of the final product.

ReactantMolesReagentMolesCatalystMolesTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Dimethyl 2-fluoromalonate1.88Benzyl alcohol9.04p-Toluenesulfonic acid monohydrate0.113100-11578196 prepchem.comgoogle.com

Further optimization can be guided by systematic studies, potentially using design of experiment (DoE) methodologies, to fine-tune the reaction parameters for even better outcomes. researchgate.netekb.eg

Catalysis in Transesterification (e.g., p-Toluenesulfonic Acid)

Alternative Synthetic Approaches to this compound Precursors

While the transesterification of dimethyl 2-fluoromalonate is a common route, other synthetic strategies can be employed to access precursors to this compound. For instance, the synthesis of the precursor, dimethyl 2-fluoromalonate, can be achieved through various methods. One such method is the direct fluorination of dimethyl malonate.

Additionally, alternative routes to related fluorinated building blocks have been explored. For example, diethyl 2-fluoromalonate can be synthesized via the reaction of ethanol (B145695) with hexafluoropropene (B89477) (HFP), halogen exchange (Halex) reactions, or selective direct fluorination processes. acsgcipr.org These alternative approaches to dialkyl fluoromalonates provide different starting points that can then be converted to this compound through transesterification. The choice of a particular synthetic route often depends on factors such as the availability and cost of starting materials, scalability, and environmental considerations. acsgcipr.org

Electrophilic Fluorination of Silyl (B83357) Ketene (B1206846) Acetals

A modern and effective strategy for the synthesis of α-fluoro carbonyl compounds involves the electrophilic fluorination of a silyl ketene acetal (B89532) intermediate. This method is applicable to the synthesis of this compound from its non-fluorinated precursor, dibenzyl malonate.

The general process begins with the deprotonation of the starting malonate ester using a strong base, followed by trapping the resulting enolate with a silyl halide (like trimethylsilyl (B98337) chloride) to form a silyl ketene acetal. This intermediate is then reacted with an electrophilic fluorinating agent, which delivers a "F+" equivalent to the electron-rich double bond, yielding the α-fluorinated product and a silyl byproduct.

Various electrophilic N-F reagents are available for this purpose, offering a range of reactivity. dur.ac.ukresearchgate.net Reagents such as Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, ease of handling, and high yields in fluorination reactions. dur.ac.ukacs.org The choice of reagent can be critical and is often determined empirically to optimize selectivity and yield for a specific substrate. dur.ac.uk For instance, the fluorination of malonates has been successfully achieved with NFSI in the presence of a suitable catalyst system. acs.org The reaction of silyl ketene acetals derived from carboxylic esters with agents like Selectfluor® has been shown to be an efficient pathway to α-fluorocarboxylic esters. researchgate.net

Table 1: Common Electrophilic Fluorinating Agents This table outlines various N-F reagents used for the fluorination of active methylene compounds like malonates.

Reagent NameAbbreviationTypical Application
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Fluorination of a wide range of nucleophiles, including silyl enol ethers and malonate enolates. acs.orgresearchgate.net
N-FluorobenzenesulfonimideNFSIFluorination of carbanions, enolates, and oxindoles. dur.ac.ukacs.org
N-Fluoropyridinium salts-Fluorination of active methylene compounds and carbanions; reactivity is tunable by altering substituents on the pyridine (B92270) ring. researchgate.net
Elemental FluorineF₂A highly reactive reagent, used with care in specialized setups like microreactors for direct fluorination. worktribe.com

Stepwise Methods for Mono-fluoro Malonate Synthesis

Stepwise approaches, which build the fluorinated malonate through a sequence of reactions, offer an alternative to direct fluorination. These methods often rely on readily available starting materials and established reaction types.

One of the most established stepwise methods is the Halogen Exchange (Halex) process . worktribe.comacsgcipr.org This strategy involves the initial synthesis of a 2-chloro- or 2-bromo-malonate ester, followed by a nucleophilic substitution reaction where the heavier halogen is replaced by fluorine. worktribe.comgoogle.com For the synthesis of this compound, the process would start with the chlorination or bromination of dibenzyl malonate. The subsequent fluorination is typically achieved using a fluoride (B91410) salt or a hydrogen fluoride-amine complex, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). worktribe.com The Halex route is a cornerstone of industrial fluorochemistry, though it involves multiple steps and the handling of corrosive fluorinating agents. rsc.orgrsc.org

Another stepwise route involves building the molecule from a smaller, pre-fluorinated precursor. For example, the acylation of ethyl bromofluoroacetate can be used to construct the malonate backbone. worktribe.com In this approach, a phosphonium (B103445) ylide is generated from ethyl bromofluoroacetate, which is then acylated with a chloroformate to yield the desired fluoromalonate structure. worktribe.com

A well-documented synthesis of this compound itself exemplifies a stepwise approach via transesterification . In this procedure, a simpler dialkyl fluoromalonate, such as dimethyl fluoromalonate, is used as the starting material. prepchem.comnih.gov The methyl esters are exchanged for benzyl groups by heating the dimethyl fluoromalonate with an excess of benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. prepchem.comgoogle.comgoogle.com This reaction is driven to completion by removing the methanol byproduct under vacuum. prepchem.comgoogle.com This transesterification has been demonstrated on a multi-liter scale, achieving high purity and good yields. prepchem.comgoogle.com

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

2-Fluoromalonate esters, including the dibenzyl derivative, are recognized as versatile building blocks for synthesizing more complex fluorinated molecules, particularly for the life sciences industries. worktribe.comacsgcipr.org The choice of a synthetic route for industrial-scale production depends on a careful evaluation of cost, safety, efficiency, and environmental impact. google.comgoogleapis.com

Three primary strategies are considered for the large-scale manufacture of fluoromalonate esters: the hexafluoropropene (HFP) route, the Halogen Exchange (Halex) process, and Selective Direct Fluorination (SDF). acsgcipr.org

Hexafluoropropene (HFP) Route: This method uses HFP, an inexpensive and industrially available perfluorinated gas, which reacts with an alcohol and sulfuric acid to give the fluoromalonate. rsc.orgrsc.org While effective, this process is characterized by low atom economy and the generation of significant amounts of hazardous acidic waste. rsc.org

Halogen Exchange (Halex) Route: As described previously, this multi-step process is a workhorse in the industry. rsc.org Its main advantage is the use of well-established technologies. However, it requires the synthesis of a high-purity chloromalonate precursor and involves corrosive reagents like hydrogen fluoride complexes. rsc.org

Selective Direct Fluorination (SDF): This is the most modern approach, involving the direct reaction of a malonate ester with elemental fluorine (F₂). acsgcipr.org While fluorine gas is highly reactive and requires specialized handling, SDF represents the most efficient and direct pathway. acsgcipr.org Green chemistry assessments, using metrics like Process Mass Intensity (PMI), have shown that the SDF process can be highly efficient and environmentally benign, with PMI values under 10 even at the laboratory scale, a benchmark for green synthesis. rsc.orgrsc.org

Table 2: Comparison of Industrial Synthesis Routes for Diethyl Fluoromalonate This table summarizes the key features of the main industrial pathways to fluoromalonates, which informs the potential production strategies for derivatives like the dibenzyl ester.

Synthetic RouteStarting MaterialsAdvantagesDisadvantagesReference
Hexafluoropropene (HFP) Hexafluoropropene, Ethanol, Sulfuric AcidInexpensive starting material (HFP).Very wasteful, low atom economy, generates hazardous acidic waste. acsgcipr.orgrsc.orgrsc.org
Halogen Exchange (Halex) Diethyl Chloromalonate, HF-Amine ComplexUses established technology.Multi-step process, requires corrosive reagents, purity of precursor is critical. acsgcipr.orgrsc.orgrsc.org
Selective Direct Fluorination (SDF) Diethyl Malonate, Elemental FluorineOne-step process, high atom economy, excellent green metrics (low PMI).Requires specialized equipment for handling highly reactive F₂ gas. acsgcipr.orgrsc.orgrsc.org

Dibenzyl 2 Fluoromalonate As a Key Building Block in Complex Molecule Synthesis

Strategic Applications in Medicinal Chemistry Research

The unique properties imparted by fluorine have made fluorinated compounds exceptionally valuable in medicinal chemistry. nih.gov Dibenzyl 2-fluoromalonate serves as a key starting material in this domain, enabling the synthesis of a wide array of biologically relevant molecules.

Synthesis of Biologically Active Fluorinated Compounds

Fluorinated compounds have an outstanding track record in the pharmaceutical industry, and the development of new fluorinated therapeutics is an active area of research. nih.gov 2-Fluoromalonate esters are instrumental in synthesizing systems with potential biological activity, as evidenced by their use in creating novel fluorotetrahydroquinolines. chimia.ch Furthermore, these building blocks are crucial for producing complex structures like dipeptide analogues of α-fluorinated β-aminophosphonates, which are significant targets for biomedical research due to their potential antiviral, antibacterial, and antifungal properties. beilstein-journals.org The synthesis of fluorinated β-amino acids, another class of biologically important molecules, also highlights the utility of fluorinated precursors in constructing molecules for therapeutic evaluation. thieme-connect.com

Incorporation into Drug Candidates and Pharmaceutical Intermediates

The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profiles. nih.gov It is estimated that fluorine is a component in 20-30% of modern therapeutics. nih.gov The value of 2-fluoromalonate esters as building blocks is underscored by their application in multi-stage syntheses of Active Pharmaceutical Ingredients (APIs), a trend noted in pharmaceutical company patents. chimia.ch The use of these fluorinated synthons facilitates the introduction of fluorine into drug molecules to improve critical properties such as metabolic stability and bioavailability, which are often challenging to optimize. nih.govnih.gov

Derivatization to Fluoro-Containing Motifs for Biological Activity Modulation

The precise placement of fluorine atoms can modulate the biological activity of a compound, making the derivatization of fluorinated building blocks a key strategy in drug discovery. nih.gov Fluorinated stereocenters, for example, have emerged as vital structural motifs in medicinal chemistry. nih.gov The stereochemistry of the carbon-fluorine bond can be critical for a molecule's interaction with biological targets, such as enzyme binding. beilstein-journals.org Therefore, synthetic methods that utilize precursors like this compound to create specific fluoro-containing motifs are essential for exploring structure-activity relationships and fine-tuning the efficacy of drug candidates. nih.govthieme-connect.com

Stereoselective Introduction of Fluorinated Quaternary Stereocenters

The creation of carbon-fluorine (C-F) quaternary stereocenters is a significant challenge in synthetic organic chemistry, yet it holds immense importance due to the unique properties that fluorine imparts on bioactive molecules. nih.govrsc.orgescholarship.org this compound has emerged as a valuable prochiral nucleophile for establishing these complex stereocenters. Its use in catalytic asymmetric reactions allows for the direct and efficient construction of molecules bearing a fluorine atom on a fully substituted carbon center. rsc.org This section details the advances in using this compound and related dialkyl fluoromalonates for the stereoselective synthesis of fluorinated quaternary stereocenters through various catalytic methods.

The primary strategies involve the reaction of the fluoromalonate enolate with a suitable electrophile under the control of a chiral catalyst. researchgate.networktribe.com These methods include Michael additions to electron-deficient olefins and allylic alkylations, which have been successfully developed using organocatalysis and transition-metal catalysis. nih.govworktribe.comrsc.org

Asymmetric Michael Additions

The conjugate addition of fluoromalonates to Michael acceptors is a powerful method for generating fluorinated quaternary stereocenters. escholarship.orgworktribe.com Various chiral catalysts have been developed to control the enantioselectivity of this transformation.

Organocatalyzed Michael Additions:

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring thiourea (B124793) motifs, have proven highly effective in promoting the enantioselective Michael addition of dialkyl 2-fluoromalonates to nitroalkenes and α,β-unsaturated aldehydes. researchgate.networktribe.com For instance, the reaction between fluoromalonates and aromatic nitroalkenes, catalyzed by chiral amine-thiourea organocatalysts, yields the corresponding 2-fluoro-2-(2-nitro-1-arylethyl)malonates with high yields (72–93%) and excellent enantioselectivities (91–98% ee). researchgate.net Similarly, the addition to α,β-unsaturated aldehydes can be achieved with high enantioselectivity. researchgate.net

Transition-Metal Catalyzed Michael Additions:

Chiral metal complexes have also been employed to catalyze the asymmetric conjugate addition. A notable example involves the use of a dicationic nickel complex coordinated with 1,2-cyclohexanediamine (B1199290) for the reaction of α-fluoro-β-ketophosphonates with nitroalkenes, affording products with vicinal quaternary and tertiary stereocenters in high yields and stereoselectivities (up to 98% yield, >99% ee). nih.govresearchgate.net While not using this compound directly, this demonstrates the utility of metal catalysis in similar systems. The nickel catalyst was found to be more efficient than organocatalysts in some cases, requiring shorter reaction times and lower catalyst loadings. worktribe.com

Table 1: Enantioselective Michael Addition of Dialkyl 2-Fluoromalonates to Nitroalkenes

Catalyst Type Michael Acceptor Dialkyl 2-Fluoromalonate Yield (%) ee (%) Ref
Chiral Amine-Thiourea Aromatic Nitroalkenes Diethyl/Dibenzyl 72-93 91-98 researchgate.net
Quinine-derived Thiourea Vinyl Sulfones Dimethyl High 98 escholarship.org
Dicationic Nickel Complex Nitroalkenes Diethyl 66-98 93-99 nih.govworktribe.com

Asymmetric Allylic Alkylations

Transition-metal catalyzed asymmetric allylic alkylation (AAA) represents another key strategy for the enantioselective construction of C-F quaternary stereocenters from fluoromalonate nucleophiles. nih.gov

In one study, an organocatalytic asymmetric allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates with 2-fluoromalonates was reported. rsc.org Using a Cinchona-based catalyst, the reaction afforded the desired fluorinated products with moderate to excellent yields (72-92%) and good enantioselectivities (32-90% ee). rsc.org

Palladium-catalyzed reactions have also been shown to effectively couple diethyl fluoromalonate with various aryl bromides, showcasing the versatility of this building block. worktribe.com Furthermore, the combination of a chiral iridium catalyst and a copper complex has been utilized in the stereodivergent allylic alkylation of α-fluorinated azaaryl acetates with cinnamyl methyl carbonates, producing products with vicinal quaternary and tertiary stereogenic centers in high yields (>90%) and excellent stereoselectivity (97–99% ee). nih.gov

Table 2: Stereoselective Allylic Alkylation using Fluoromalonates

Catalyst System Electrophile Nucleophile Yield (%) ee (%) Ref
Cinchona-derived Catalyst MBH Carbonates 2-Fluoromalonates 72-92 32-90 rsc.org
Iridium/Copper Dual Catalysis Cinnamyl Methyl Carbonates α-Fluorinated Azaaryl Acetates >90 97-99 nih.gov
Palladium/Phosphoramidite (B1245037) Allylarenes α-Fluorinated α-Benzothiazylacetates 79-99 70-95 nih.gov

Synthesis of Complex Heterocycles

The utility of these stereoselective reactions extends to the synthesis of complex, fluorinated heterocyclic structures. For example, chiral α-fluoromalonate derivatives can undergo intramolecular amidation reactions to form δ-lactams. nih.gov The stereochemical outcome of this cyclization can be controlled by the solvent, providing a method for the stereodivergent synthesis of all possible stereoisomers of these heterocycles, which feature a C-F quaternary stereocenter adjacent to a tertiary one. nih.gov

Reactivity and Mechanistic Investigations of Dibenzyl 2 Fluoromalonate Transformations

Nucleophilic Reactivity of the α-Fluoro Malonate Moiety

The presence of a fluorine atom at the α-position significantly influences the reactivity of the malonate system. While alkylation of fluoromalonate esters with simple alkyl halides can be achieved using bases like sodium ethoxide, the reaction proceeds more slowly compared to non-fluorinated malonates due to the reduced stability and nucleophilicity of the fluoromalonate ion. worktribe.com Nevertheless, the fluoromalonate anion is a viable nucleophile for various transformations, including ring-opening reactions of epoxides and aziridines. worktribe.com

Enolate Formation and Stabilization

Enolates are resonance-stabilized anions formed by the deprotonation of the α-carbon adjacent to a carbonyl group. orgosolver.com In the case of dibenzyl 2-fluoromalonate, the resulting enolate is stabilized by resonance with the two neighboring carbonyl groups. researchgate.net The acidity of the α-hydrogen is enhanced by the presence of the electron-withdrawing fluorine atom and the two benzyl (B1604629) ester groups, facilitating enolate formation. researchgate.netutdallas.edu The formation of the enolate is a critical step, rendering the α-carbon nucleophilic and ready to react with various electrophiles. orgosolver.comfiveable.me

The stability of the enolate anion can be influenced by several factors, including the solvent and the nature of the counterion. The delocalization of the negative charge onto the oxygen atoms of the carbonyl groups is a key stabilizing factor. ucsb.edu

Deprotonation by Basic Reagents

The generation of the enolate from this compound is typically achieved through deprotonation using a suitable base. orgosolver.com Strong bases such as sodium hydride (NaH) are commonly employed to abstract the acidic α-proton. worktribe.combeilstein-journals.org The choice of base is crucial as it determines the extent of enolate formation. utdallas.edu For instance, the deprotonation of diethyl 2-fluoromalonate with NaH generates the corresponding carbanion, which can then participate in nucleophilic substitution reactions. beilstein-journals.orgresearchgate.net Other bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been utilized to catalyze reactions involving fluoromalonates, highlighting the versatility of basic reagents in promoting these transformations. tandfonline.com

Michael Addition Reactions of this compound Derivatives

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful carbon-carbon bond-forming reaction. wikipedia.orgpressbooks.pub this compound serves as an effective nucleophile in these reactions, leading to the formation of highly functionalized products.

Enantioselective Michael Additions with α,β-Unsaturated Carbonyl Compounds

The development of enantioselective Michael additions using this compound has been a significant area of research. These reactions allow for the creation of chiral molecules with high stereocontrol. Chiral organocatalysts, such as bifunctional thioureas derived from amino acids, have been successfully employed to catalyze the addition of fluoromalonates to α,β-unsaturated aldehydes and ketones. researchgate.netrsc.org

For example, the reaction between this compound and enals can be catalyzed by chiral secondary amines, proceeding through an enamine intermediate to yield chiral fluorinated aldehyde intermediates with excellent enantioselectivity. Similarly, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been used to promote the enantioselective Michael addition of malonates to chalcones. researchgate.netbuchler-gmbh.com

Table 1: Enantioselective Michael Addition of this compound to α,β-Unsaturated Carbonyl Compounds

Catalyst Acceptor Product Yield (%) Enantiomeric Excess (ee %) Reference
Chiral Aminocatalyst Enals High Excellent
Chiral Thiourea (B124793) Nitroalkenes 72-93 91-98 researchgate.net
Chiral Quaternary Ammonium (B1175870) Salt Chalcones Good Good to Moderate researchgate.net

This table summarizes representative examples of enantioselective Michael additions involving fluoromalonate derivatives.

Diastereoselective Control in Michael Adduct Formation

In addition to enantioselectivity, controlling the diastereoselectivity is crucial when the Michael addition creates a second stereocenter. The formation of Michael adducts with two adjacent chiral centers can be influenced by the catalyst, solvent, and substrate structure. rsc.org

In some cases, diastereodivergent synthesis can be achieved, where either the syn- or anti-configured product can be obtained selectively by modifying the reaction conditions or the catalyst. nih.gov For instance, in the multicomponent reaction involving a Michael addition, the solvent used in a subsequent lactamization step was found to switch the diastereoselectivity at the fluorinated quaternary stereocenter. This level of control is highly valuable for the synthesis of complex target molecules with specific stereochemistry.

Catalytic Strategies for Asymmetric Michael Additions

A variety of catalytic strategies have been developed to achieve asymmetric Michael additions with this compound and related compounds. These strategies often rely on the use of chiral catalysts that can create a chiral environment around the reacting species.

Organocatalysis: Chiral amines and thioureas are prominent examples of organocatalysts used in these reactions. researchgate.net They activate the substrates through the formation of iminium ions or by hydrogen bonding interactions, respectively, to guide the nucleophilic attack in a stereoselective manner. nih.gov

Phase-Transfer Catalysis: Chiral quaternary ammonium salts have proven effective in promoting enantioselective Michael additions under phase-transfer conditions, where the reactants are in different phases. researchgate.net

Metal Catalysis: While organocatalysis is prevalent, transition metal catalysts, such as those based on palladium, have also been used for allylic alkylations involving fluoromalonate nucleophiles, demonstrating the broad utility of metal-based catalytic systems. acs.org Cooperative dual catalysis, where two different catalysts activate the nucleophile and electrophile simultaneously, represents another advanced strategy.

These catalytic approaches have significantly expanded the synthetic utility of this compound, enabling the efficient and stereocontrolled construction of fluorinated molecules.

Mannich-Type Reactions Involving Fluoromalonates

The Mannich reaction, a cornerstone in carbon-carbon bond formation, involves the aminoalkylation of an acidic proton donor with an aldehyde and a primary or secondary amine. wikipedia.orgscribd.combyjus.com In the context of fluorinated compounds, the use of fluoromalonates as the acidic component provides a direct route to β-amino esters containing a fluorine atom, which are valuable precursors for synthesizing fluorinated β-amino acids. The reaction typically proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enolate of the fluoromalonate. wikipedia.orgbyjus.comnumberanalytics.com

Research has demonstrated the successful application of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective catalyst for the Mannich-type reaction of α-amido-p-tolylsulfones with diethyl fluoromalonate, yielding α-fluoro-β-amino esters. tandfonline.com This transformation highlights the utility of organic bases in promoting the reaction under mild conditions. tandfonline.com The general mechanism involves the in-situ generation of an imine, which then reacts with the fluoromalonate carbanion. beilstein-journals.org

While specific studies focusing exclusively on this compound in three-component Mannich reactions are not extensively detailed in the provided results, the reactivity of diethyl fluoromalonate serves as a strong indicator for the analogous behavior of the dibenzyl derivative. The underlying principle remains the nucleophilic addition of the fluoromalonate to an iminium ion intermediate. wikipedia.orgscribd.combyjus.com Asymmetric variants of the Mannich reaction, often employing chiral organocatalysts, have been developed to control the stereochemistry of the newly formed stereocenters, offering access to enantiomerically enriched products. wikipedia.orgresearchgate.net

Cascade and Multicomponent Reactions Initiated by this compound Derivatives

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, minimizing waste and improving step economy. beilstein-journals.orgorganic-chemistry.org this compound and similar derivatives are valuable building blocks in these transformations due to their activated C-H bond and the presence of the fluorine atom, which can influence the reactivity and stereoselectivity of subsequent steps.

Aminocatalyzed Transformations and Subsequent Cascade Sequences

Aminocatalysis has emerged as a powerful tool for initiating cascade reactions involving fluoromalonates. worktribe.com These sequences often begin with an enantioselective Michael addition of the fluoromalonate to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (like proline or its derivatives). worktribe.com This initial step generates a chiral enamine intermediate which can then participate in further transformations.

A documented one-pot cascade transformation starts with the enantioselective Michael addition of a 2-fluoromalonate ester to an enal, forming a chiral fluorinated aldehyde intermediate with high enantiomeric excess. This intermediate can then undergo a subsequent cascade sequence, such as cyclization and lactamization upon the addition of an amine, to produce complex heterocyclic structures like bicyclic lactams. The entire process, involving multiple bond formations, occurs in a single pot, showcasing the efficiency of merging aminocatalysis with cascade strategies. worktribe.com

Stereodivergent Synthesis in Complex Architectures

A significant challenge in stereoselective synthesis is the ability to access all possible stereoisomers of a molecule with multiple stereocenters. Stereodivergent synthesis addresses this by using a common set of starting materials but varying the catalyst or reaction conditions to selectively produce a specific stereoisomer. researchgate.net

This compound derivatives are key players in novel stereodivergent strategies. One such strategy involves a multicomponent reaction that proceeds via an enantioselective Michael addition/imine formation/lactamization cascade process. In this approach, the diastereoselectivity of the final lactamization step can be switched by simply changing the solvent, providing access to different diastereomers from a common chiral intermediate. researchgate.net This method merges the use of a single chiral catalyst to set the initial stereocenter with a solvent-controlled stereoselective cascade reaction to create the subsequent one, offering a practical and efficient route to all possible stereoisomers of fluorinated δ-lactams bearing two vicinal stereogenic centers. researchgate.net

EntryAldehydeAmineCatalystSolvent (Lactamization)ProductDiastereomeric Ratio (dr)Yield (%)Ref
1CinnamaldehydeCysteamine(S)-ProlineMeOHδ-Lactam>20:1 (anti)75 researchgate.net
2CinnamaldehydeCysteamine(S)-ProlineCH₂Cl₂δ-Lactam1:15 (syn)78 researchgate.net
3(E)-Hex-2-enalCysteamine(S)-ProlineMeOHδ-Lactam>20:1 (anti)72 researchgate.net
4(E)-Hex-2-enalCysteamine(S)-ProlineCH₂Cl₂δ-Lactam1:12 (syn)74 researchgate.net

Investigation of Reaction Intermediates and Transition States

Understanding the structure and stability of reaction intermediates and transition states is fundamental to explaining and predicting the outcomes of chemical reactions. researchgate.net In transformations involving this compound, computational and experimental studies have provided insights into the operative mechanisms.

In Mannich-type reactions, the primary intermediate is an electrophilic iminium ion, formed from the condensation of an aldehyde and an amine. wikipedia.orgbyjus.comnumberanalytics.com The fluoromalonate acts as a nucleophile, typically in its enolate form, attacking the iminium ion to form the C-C bond. wikipedia.org The stability of this intermediate and the transition state of the nucleophilic attack step are crucial for the reaction's success and stereochemical outcome. numberanalytics.com

For the stereodivergent synthesis of δ-lactams, computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the origin of the observed solvent-dependent stereoselectivity. researchgate.net These studies have focused on the transition states of the intramolecular amidation (lactamization) step. researchgate.net The calculations revealed that the relative energies of the diastereomeric transition states leading to the syn and anti products are significantly influenced by the solvent. researchgate.net In a non-polar solvent like CH₂Cl₂, the transition state leading to one diastereomer is favored, while in a polar protic solvent like methanol (B129727), hydrogen bonding interactions can stabilize the transition state leading to the other diastereomer, thus reversing the selectivity. researchgate.net For instance, in the formation of δ-lactam 2a', the transition state (TS3') involves the hydroxyl group in a less favored axial position. researchgate.net

Solvent Effects on Reactivity and Selectivity

Solvents can exert a profound influence on the rate, yield, and selectivity of chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govrsc.org This is particularly evident in reactions involving polar or charged species, which are common in the transformations of this compound.

The use of high dielectric constant media, such as acetonitrile (B52724), has been shown to be beneficial for controlling the selectivity of electrophilic fluorination processes. rsc.orgrsc.org While the concentration of the malonate substrate itself may not have a significant effect, the presence of a solvent is often necessary for solubility and to mediate the reaction. rsc.orgrsc.org

A striking example of solvent effects is observed in the stereodivergent synthesis of fluorinated δ-lactams mentioned previously. researchgate.net The choice of solvent in the final lactamization step acts as a "stereochemical switch."

Solvent Effect on Diastereomeric Excess (de) in δ-Lactam Formation

SolventDielectric Constant (ε)Diastereomeric Excess (de, %)Predominant IsomerRef
CCl₄2.284anti researchgate.net
Toluene (B28343)2.480anti researchgate.net
CH₂Cl₂8.9-86syn researchgate.net
Acetone20.7-80syn researchgate.net
CH₃CN37.5-78syn researchgate.net
MeOH32.790anti researchgate.net

As shown in the table, non-polar solvents like toluene and carbon tetrachloride favor the formation of the anti-diastereomer. In contrast, polar aprotic solvents like dichloromethane, acetone, and acetonitrile dramatically switch the selectivity to favor the syn-diastereomer. researchgate.net Interestingly, the polar protic solvent methanol reverts the selectivity back to favoring the anti-product, likely due to its ability to form specific hydrogen-bonding interactions that stabilize the corresponding transition state. researchgate.net This demonstrates that solvent polarity is not the only factor; specific solvent-solute interactions play a critical role in dictating the stereochemical pathway of the reaction. researchgate.netnih.gov

Chiral Synthesis and Stereoselective Applications

Asymmetric Catalysis with Dibenzyl 2-Fluoromalonate Derivatives

Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, is a powerful tool in modern organic synthesis. nih.govrsc.org this compound and its derivatives have been successfully employed as nucleophiles in various asymmetric catalytic transformations, enabling the stereocontrolled formation of new carbon-carbon bonds.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a cornerstone of asymmetric synthesis due to its operational simplicity and environmental friendliness. nih.govscienceopen.com this compound has proven to be a suitable substrate in organocatalytic enantioselective reactions, particularly in conjugate additions. acsgcipr.org

For instance, the conjugate addition of this compound to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, proceeds through an enamine intermediate to afford chiral fluorinated Michael adducts with high enantioselectivity. Similarly, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety and a tertiary amine, have been effectively used to catalyze the addition of fluoromalonates to nitroalkenes, yielding products with excellent enantiomeric excess. researchgate.net These reactions provide direct access to chiral γ-nitro carboxylic acid derivatives containing a fluorine atom. acsgcipr.org The success of these transformations highlights the ability of organocatalysts to effectively control the stereochemical outcome of reactions involving fluorinated nucleophiles.

Table 1: Examples of Organocatalyzed Enantioselective Transformations with Fluoromalonates

Catalyst TypeElectrophileNucleophileProduct TypeEnantiomeric Excess (ee)Reference
Chiral Secondary Amineα,β-Unsaturated AldehydeThis compoundChiral Fluorinated Michael AdductHigh
Bifunctional Thiourea-AmineNitroalkeneDiethyl 2-fluoromalonateγ-Nitro Carboxylic Acid DerivativeUp to 98% researchgate.net

Transition metal catalysis offers a complementary approach to organocatalysis for asymmetric transformations. sioc-journal.cnmdpi.com Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful method for the formation of chiral C-C bonds. pkusz.edu.cnrsc.orgnih.govrsc.org In this context, this compound can act as a soft nucleophile that adds to an electrophilic π-allyl-iridium complex.

The reaction, typically catalyzed by a chiral iridium complex generated in situ from a precursor and a chiral ligand, allows for the highly enantioselective synthesis of allylated fluoromalonates. This methodology provides a valuable route to chiral aliphatic compounds bearing a fluorine atom at a stereogenic center. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the iridium center.

Chiral phase-transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants located in different phases (e.g., a solid-liquid or liquid-liquid system). researchgate.netbeilstein-journals.orgrsc.org This method has been successfully applied to the enantioselective alkylation and Michael addition of various pronucleophiles, including derivatives of this compound. frontiersin.orgnih.gov

In a typical chiral PTC setup, a chiral quaternary ammonium (B1175870) salt is used to transport an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. researchgate.net The enantioselectivity of the reaction is induced by the chiral environment provided by the catalyst. Cinchona alkaloid-derived quaternary ammonium salts have proven to be particularly effective catalysts for the enantioselective Michael reaction of fluoromalonates with chalcones, affording the corresponding adducts with high enantiomeric excess. researchgate.net This approach offers a practical and scalable method for the synthesis of chiral fluorinated compounds. rsc.org

Transition Metal Catalysis (e.g., Iridium-catalyzed allylation)

Enantioselective Formation of Chiral Fluorinated Compounds

The development of methodologies for the enantioselective synthesis of chiral fluorinated compounds is driven by their potential applications in various fields. nih.govnih.govmdpi.com this compound serves as a key starting material in several strategies aimed at constructing complex chiral molecules containing fluorine.

The iridium-catalyzed asymmetric allylation of this compound provides a direct and efficient route to chiral aliphatic fluorinated units. The resulting allylated products can be further manipulated to access a wide range of more complex chiral molecules. The versatility of this method allows for the introduction of various substituents on the allyl group, leading to a diverse array of chiral building blocks.

Chiral lactams are important structural motifs found in numerous biologically active compounds. nih.govnih.gov Methodologies have been developed for the synthesis of chiral lactams and other heterocyclic scaffolds starting from this compound.

One such strategy involves a one-pot, multicomponent reaction that begins with the enantioselective Michael addition of a 2-fluoromalonate ester to an enal, catalyzed by a chiral amine. The resulting chiral aldehyde intermediate then undergoes a cascade sequence involving imine formation and lactamization upon the addition of an amine, leading to the formation of fluorinated lactams with two vicinal stereogenic centers. Interestingly, the diastereoselectivity of the lactamization step can often be controlled by the choice of solvent, providing access to different diastereomers of the final product. These synthetic routes open up possibilities for creating diverse libraries of chiral fluorinated heterocyclic compounds for biological screening. mdpi.com

Access to Chiral Aliphatic Fluorinated Units

Stereodivergent Synthetic Strategies

Stereodivergent synthesis enables the selective formation of any possible stereoisomer of a product from a common set of starting materials, typically by altering a key reaction parameter such as the catalyst or the solvent. In the context of reactions involving 2-fluoromalonate esters, this approach is crucial for accessing all diastereomers of products with multiple stereocenters, one of which is a quaternary, fluorine-bearing carbon.

A notable strategy involves a one-pot, three-component cascade reaction to synthesize highly functionalized δ-lactams, which are important heterocyclic scaffolds. researchgate.net This reaction combines an α,β-unsaturated aldehyde, an amine, and a 2-fluoromalonate ester. The initial step is a highly enantioselective Michael addition of the 2-fluoromalonate to the enal, catalyzed by a chiral amine. This establishes the first stereocenter. The subsequent intramolecular amidation (lactamization) to form the δ-lactam ring creates the second, quaternary fluorine-containing stereocenter. researchgate.netdiva-portal.org

The diastereoselectivity of this crucial lactamization step can be effectively controlled, or even reversed, by the choice of solvent. researchgate.netdiva-portal.org This solvent-dependent diastereoselective switch provides a powerful tool for a stereodivergent synthesis, allowing access to both syn and anti diastereomers of the fluorinated lactam from the same chiral intermediate. researchgate.net For instance, using either enantiomer of the organocatalyst allows for the synthesis of all four possible stereoisomers of the heterocyclic product in a one-pot fashion with excellent enantiomeric excess (95% to >99% ee). researchgate.net

Chirality Control Mechanisms in Reactions Involving this compound

The ability to control the stereochemical outcome in reactions with this compound hinges on understanding and manipulating the transition states of the key bond-forming steps. The primary mechanisms for chirality control involve the use of chiral catalysts and the influence of the reaction environment, particularly the solvent.

Chiral Catalysts:

In organocatalyzed reactions, such as the Michael addition mentioned above, chiral amines like diarylprolinol silyl (B83357) ethers are commonly employed. These catalysts form a transient chiral enamine with the α,β-unsaturated aldehyde, which then directs the facial attack of the nucleophile (the enolate of this compound). The steric environment created by the catalyst dictates which face of the enamine is accessible, thereby establishing the absolute configuration of the newly formed stereocenter.

Similarly, in metal-catalyzed reactions, the chiral ligand bound to the metal center is the primary source of stereocontrol. For example, in palladium-catalyzed asymmetric allylic alkylations, where fluoromalonates can act as nucleophiles, the choice of a chiral phosphine (B1218219) or phosphoramidite (B1245037) ligand determines the enantioselectivity of the product. acs.org The ligand's geometry and electronic properties influence the coordination of the allyl intermediate and the trajectory of the incoming nucleophile.

Solvent Effects:

The solvent plays a critical, and sometimes dominant, role in controlling diastereoselectivity, particularly in reactions where a second stereocenter is formed in a subsequent step, such as the intramolecular lactamization to form δ-lactams. researchgate.netdiva-portal.org The diastereomeric outcome of the cyclization of chiral 5-amino-functionalized-2-fluoromalonate ester derivatives has been shown to be dependent on the dielectric constant (ε) of the solvent. researchgate.net

In this system, a switch in diastereoselectivity is observed. researchgate.net

Low-polarity solvents (e.g., CHCl₃, with ε < 10) favor the formation of one diastereomer (syn).

High-polarity solvents (e.g., MeOH, with ε > 15) favor the other diastereomer (anti).

Density Functional Theory (DFT) calculations have provided insight into this phenomenon, suggesting that the transition states leading to the different diastereomers are stabilized to varying degrees by the solvent. The interplay of hydrogen bonding and dipole-dipole interactions between the substrate, the intermediate, and the solvent molecules in the transition state is responsible for this stereochemical switch. This solvent-dependent control allows for a "catalyst-free" stereodivergence in the final ring-closing step, complementing the catalyst-controlled stereoselectivity of the initial Michael addition. researchgate.net

The table below summarizes the effect of the solvent's dielectric constant on the diastereomeric excess (de) in the formation of a δ-lactam. researchgate.net

SolventDielectric Constant (ε)Diastereomeric Excess (de %)Predominant Diastereomer
Chloroform (CHCl₃)4.864syn
Tetrahydrofuran (THF)7.540syn
Dichloromethane (CH₂Cl₂)8.924syn
Acetone20.7-56anti
Methanol (B129727) (MeOH)32.7-80anti

Data is illustrative of the trend observed in the cited literature. Negative de values indicate a switch in the major diastereomer.

This detailed understanding and strategic application of both chiral catalysts and solvent effects provide a robust platform for the synthesis of specific stereoisomers of complex molecules derived from this compound.

Advanced Spectroscopic Analysis in Dibenzyl 2 Fluoromalonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of dibenzyl 2-fluoromalonate, providing profound insights into reaction mechanisms, product structures, and stereochemistry. The presence of the fluorine atom offers a unique spectroscopic handle, making ¹⁹F NMR a particularly powerful tool alongside traditional ¹H and ¹³C NMR methods.

¹⁹F NMR for Reaction Monitoring and Product Distribution Analysis

The ¹⁹F nucleus is highly sensitive for NMR analysis due to its 100% natural abundance and spin of ½. magritek.com This, combined with a large chemical shift dispersion, minimizes the likelihood of signal overlap, making ¹⁹F NMR an ideal technique for monitoring reactions involving this compound. magritek.comoxinst.com

In synthetic procedures, such as the selective mono-fluorination of dibenzyl malonate, ¹⁹F NMR is employed to track the progress of the reaction and determine the yield of this compound. fluorine1.rufluorine1.ru For instance, the appearance of a characteristic doublet in the ¹⁹F NMR spectrum, resulting from coupling with the adjacent proton, confirms the formation of the desired product. fluorine1.rugoogle.com The integration of this signal relative to an internal standard allows for the quantification of the product without the need for isolation, providing a rapid assessment of reaction efficiency. fluorine1.runih.gov

Furthermore, ¹⁹F NMR is crucial for analyzing the distribution of products in complex reaction mixtures. researchgate.net In reactions where over-fluorination is a possibility, leading to the formation of dibenzyl 2,2-difluoromalonate, ¹⁹F NMR can readily distinguish between the mono- and di-fluorinated species. fluorine1.ru This capability is also essential in studying the stereoselectivity of reactions, where different stereoisomers may exhibit distinct ¹⁹F NMR signatures. researchgate.net For example, in the development of enantioselective fluorination reactions, ¹⁹F NMR has been used to determine the diastereomeric ratio of the products. researchgate.net

Key Findings from ¹⁹F NMR Studies:

ApplicationObservationSignificanceReference
Reaction MonitoringAppearance of a doublet signal around -195 ppm.Confirms the formation of the C-F bond in this compound. fluorine1.rugoogle.com
Yield DeterminationIntegration of the product peak against an internal standard.Allows for in-situ quantification of reaction yield. fluorine1.runih.gov
Product DistributionDetection of separate signals for mono- and di-fluorinated products.Enables analysis of reaction selectivity and optimization of conditions to minimize side products. fluorine1.ru
Stereochemical AnalysisDifferent chemical shifts for diastereomeric products.Provides a direct measure of the diastereomeric ratio in asymmetric reactions. researchgate.net

¹H and ¹³C NMR for Structural Confirmation of Complex Adducts

While ¹⁹F NMR provides specific information about the fluorine environment, ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound and its derivatives. ox.ac.ukazooptics.com These techniques provide a comprehensive map of the proton and carbon framework of a molecule. emerypharma.comyoutube.com

In the context of this compound, ¹H NMR spectra typically show characteristic signals for the benzylic protons and the aromatic protons of the benzyl (B1604629) groups. fluorine1.ru The proton on the fluorinated carbon (CHF) appears as a doublet due to coupling with the adjacent fluorine atom, a key diagnostic feature. fluorine1.rugoogle.com

When this compound is used as a reagent to form more complex adducts, such as in Michael additions or other carbon-carbon bond-forming reactions, ¹H and ¹³C NMR are crucial for confirming the structure of the resulting products. redalyc.orgscielo.br Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between different parts of the molecule, especially in cases of complex or unexpected reaction outcomes. ox.ac.uknptel.ac.in

Typical NMR Data for this compound:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)AssignmentReference
¹H~7.3multiplet-Aromatic protons fluorine1.rugoogle.com
¹H~5.3doubletJ(H,F) ≈ 47CHF fluorine1.rugoogle.com
¹H~5.2singlet-PhCH₂ fluorine1.rugoogle.com
¹⁹F~-195doubletJ(F,H) ≈ 47CHF fluorine1.rugoogle.com
¹³C~164doubletJ(C,F) ≈ 22C=O-
¹³C~134singlet-Aromatic C (quaternary)-
¹³C~128singlet-Aromatic CH-
¹³C~88doubletJ(C,F) ≈ 190CHF-
¹³C~69singlet-PhCH₂-

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

For molecules with multiple stereocenters, such as the products derived from the reaction of this compound, determining the relative and absolute stereochemistry is a significant challenge. Advanced NMR techniques are powerful tools for this purpose. numberanalytics.com

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms. ox.ac.uknumberanalytics.com By observing correlations between protons that are close in space but not necessarily bonded, the relative stereochemistry of a molecule can be deduced. These techniques have been instrumental in assigning the stereochemistry of complex adducts formed from fluoromalonates. researchgate.net

In some cases, the presence of conformational isomers can lead to complex NMR spectra. d-nb.info Variable-temperature NMR studies can be employed to investigate these dynamic processes. d-nb.info By recording spectra at different temperatures, it is possible to slow down or accelerate conformational exchange, leading to the simplification of the spectrum or the coalescence of signals, which provides valuable information about the energy barriers of these processes.

Mass Spectrometry in the Identification of Reaction Products and Adducts

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. chromatographytoday.comrsc.org It is often used in conjunction with chromatographic techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) for the analysis of complex mixtures. rsc.orgnorden.org

When this compound is used in synthesis, MS is essential for identifying the desired products as well as any byproducts or intermediates. For example, in the synthesis of fluoromethyl ketones, where this compound is a key reagent, mass spectrometry is used to confirm the mass of the final ketone product. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

In the context of asymmetric synthesis involving this compound, determining the enantiomeric excess (ee) of the chiral products is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. uma.esheraldopenaccess.uschromatographyonline.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. chromatographyonline.comchiralpedia.comresearchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. uma.es This technique has been extensively used to evaluate the effectiveness of various catalysts and reaction conditions in the enantioselective synthesis of compounds derived from fluoromalonates. researchgate.netrsc.orgrsc.org

In addition to analytical determination of ee, preparative chiral HPLC can be used to separate larger quantities of enantiomers, providing enantiopure compounds for further studies. tcichemicals.com Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral compounds. nih.govuni-muenchen.de

Common Chiral HPLC Columns for Fluorinated Compounds:

Column TypeChiral SelectorTypical Mobile PhaseApplication
Polysaccharide-basedCellulose or amylose (B160209) derivativesHexane/IsopropanolBroad applicability for a wide range of chiral compounds.
Pirkle-typeπ-acidic or π-basic moietiesHexane/Ethanol (B145695)Separation of compounds with aromatic rings.

Other Advanced Spectroscopic Methods for Mechanistic Insights and Structural Characterization

Beyond NMR and mass spectrometry, other spectroscopic techniques can provide valuable information in the study of this compound and its reactions.

Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups. In the case of this compound, the IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the ester moieties and the C-F bond. fluorine1.rufluorine1.ru

X-ray Crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. rsc.org This technique is particularly valuable for confirming the stereochemical outcome of asymmetric reactions and for studying the conformation of complex adducts. researchgate.net

Circular Dichroism (CD) Spectroscopy can be used to study chiral molecules and determine their absolute configuration. tcichemicals.com It measures the differential absorption of left- and right-circularly polarized light.

Computational Methods , such as Density Functional Theory (DFT), are increasingly used in conjunction with spectroscopic techniques to predict and interpret spectra, as well as to model reaction mechanisms and transition states. researchgate.net These computational studies can provide insights into the origins of stereoselectivity and help in the rational design of new catalysts and reactions.

Computational and Theoretical Chemistry Studies on Dibenzyl 2 Fluoromalonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. arxiv.orgroutledge.com These methods allow for the detailed examination of molecular structures, energies, and electronic properties, providing a deeper understanding of chemical phenomena.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.comdiva-portal.org It has been successfully applied to provide mechanistic insights into a variety of chemical reactions, including complex catalytic cycles. nih.govresearchgate.netrsc.org For instance, DFT calculations can elucidate the role of additives, such as fluoride (B91410), in enhancing reaction rates and stereoselectivity by modeling the transition states and reaction intermediates. researchgate.net

In the context of reactions involving fluoromalonates, DFT studies can help rationalize experimental observations. For example, in nickel-catalyzed asymmetric Michael additions, computational analysis has suggested that fluoride additives can facilitate the deprotonation process, leading to a more active catalytic species. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable mechanism and understand the factors that control the stereochemical outcome of the reaction. nih.govwiley.com

Application of DFTMechanistic InsightReference
Asymmetric Michael AdditionFluoride enhances deprotonation and stabilizes the transition state. researchgate.net
Stereoselective δ-Lactam FormationSolvent interactions influence the energy profiles and stereochemical outcome. wiley.com
Arylative CyclizationClarifies regioselectivity and the stability of allylnickel isomers. nih.gov

The electronic structure of a molecule governs its reactivity. nih.govarxiv.orgnih.gov DFT calculations provide a means to compute various electronic properties and reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. numberanalytics.comdergipark.org.trscielo.org.mx

Key reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. numberanalytics.comdergipark.org.tr

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. numberanalytics.comdergipark.org.tr

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. numberanalytics.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. dergipark.org.trresearchgate.net

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trekb.eg The unique electronic properties imparted by the fluorine atom in dibenzyl 2-fluoromalonate, such as its high electronegativity, significantly influence these descriptors and, consequently, the molecule's reactivity. googleapis.com The analysis of these descriptors can provide valuable information on the stability and reactivity of fluorinated compounds. dergipark.org.tr

Reactivity DescriptorDefinitionSignificance
Electronegativity (χ)The power of an atom or molecule to attract electrons to itself. numberanalytics.comdergipark.org.trPredicts bond polarity and the direction of charge transfer.
Chemical Hardness (η)Resistance to deformation or change in electron configuration. numberanalytics.comdergipark.org.trHard molecules have a large HOMO-LUMO gap, indicating higher stability.
Softness (S)The inverse of hardness; a measure of polarizability. numberanalytics.comSoft molecules are more reactive and have a smaller HOMO-LUMO gap.
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons. dergipark.org.trresearchgate.netHelps in predicting the electrophilic nature of a molecule.

A significant application of quantum chemical calculations is the prediction of reaction pathways and the characterization of transition states. researchgate.netchemrxiv.orgchemcopilot.comarxiv.org By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products, including any intermediate structures and the high-energy transition states that connect them. chemrxiv.org

The analysis of transition state structures is crucial for understanding reaction mechanisms and selectivity. rsc.orgmdpi.comnih.gov For reactions involving chiral molecules like derivatives of this compound, computational methods can predict which stereoisomer will be formed preferentially by comparing the energies of the diastereomeric transition states. wiley.com For example, in the context of stereoselective lactam formation, computational studies have shown how solvent molecules can stabilize specific transition states through hydrogen bonding, thereby influencing the stereochemical outcome. wiley.com

Analysis of Electronic Structure and Reactivity Descriptors

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about electronic structure and reactivity, molecular modeling and dynamics simulations are essential for studying the conformational behavior and intermolecular interactions of larger systems over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com The conformation of a molecule can significantly impact its physical properties and biological activity. mdpi.com For flexible molecules like this compound, which has rotatable bonds in its benzyl (B1604629) groups, understanding the preferred conformations is important.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy structures. ethz.ch The presence of the fluorine atom can influence the conformational preferences due to steric and electrostatic interactions. mdpi.com For instance, studies on similar fluorinated molecules have shown that fluorine can alter the preferred dihedral angles to minimize repulsion or to engage in favorable intramolecular interactions. mdpi.comnih.gov These computational predictions can be validated by experimental techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy. mdpi.com

Fluorinated compounds are of great interest in drug discovery due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and binding affinity. enamine.netacs.org this compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. google.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools to study how these molecules might interact with biological targets like proteins. uni-leipzig.dersc.orgactapharmsci.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. actapharmsci.com

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, showing how the interactions evolve over time and providing insights into the stability of the binding. mdpi.com

Conformational Analysis of this compound and its Derivatives

Theoretical Investigations of Chiral Induction and Stereoselectivity

The introduction of a fluorine atom at the α-position of a malonate ester, as in this compound, creates a stereogenic center that significantly influences the outcome of asymmetric reactions. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms behind this chiral induction and stereoselectivity. wiley.com

Theoretical models explain how the unique properties of the fluorine atom—its high electronegativity and ability to participate in noncovalent interactions—govern the stereochemical course of reactions. rsc.org These investigations often focus on the transition states of reactions, calculating their relative energies to predict which stereoisomer will be preferentially formed.

A notable area of study involves the stereodivergent synthesis of δ-lactams from chiral 5-aminofunctionalized-2-fluoromalonate esters. wiley.com Experimental work combined with DFT calculations revealed that the stereochemical outcome could be controlled and even switched by changing the solvent. wiley.com The theoretical models demonstrated that the solvent interacts differently with the transition state structures, stabilizing one over the other and thus directing the reaction towards a specific stereoisomer. wiley.comnih.gov

Key insights from these theoretical studies include:

Transition State Stabilization: The chiral catalyst or environment can form specific noncovalent interactions (such as hydrogen bonds or C–H⋯O interactions) with the fluoromalonate substrate in the transition state. rsc.org The fluorine atom itself can act as a weak hydrogen bond acceptor, further influencing the geometry and stability of the transition state assembly.

Conformational Control: The gauche effect, an electronic preference for specific dihedral angles, can be influenced by the fluorine atom, predisposing the molecule to adopt a conformation that leads to a particular stereochemical outcome during the reaction.

Solvent Effects: As demonstrated in δ-lactam formation, the polarity and hydrogen-bonding capability of the solvent can dramatically alter the energy landscape of the reaction, leading to different major stereoisomers. wiley.comresearchgate.net DFT calculations incorporating solvent models can accurately predict these shifts in selectivity.

These computational investigations provide a detailed picture of the forces at play during chiral induction, moving beyond simple steric hindrance models. They highlight a complex interplay of electronic effects, noncovalent interactions, and environmental factors that collectively determine the stereoselectivity of reactions involving fluoromalonates. rsc.orgumanitoba.ca

Table 1: Factors Influencing Stereoselectivity in Reactions of 2-Fluoromalonates as Determined by Theoretical Studies
Influencing FactorMechanism of ActionPrimary Computational MethodPredicted Outcome
Chiral CatalystForms noncovalent interactions (e.g., N–H⋯O, C–H⋯π) with the substrate, stabilizing one transition state over the other. rsc.orgDensity Functional Theory (DFT)High enantiomeric excess (ee) for one stereoisomer.
Solvent PolarityDifferentially solvates and stabilizes diastereomeric transition states. wiley.comDFT with Solvent Models (e.g., SMD)Switch or reversal of diastereoselectivity. wiley.com
Fluorine AtomParticipates in hydrogen bonding (C-F⋯H-X) and exerts electronic (gauche) effects, influencing conformational preferences. researchgate.netNatural Bond Orbital (NBO) AnalysisControl over the approach trajectory of the nucleophile/electrophile.
Substrate StructureSteric and electronic properties of substituents on the malonate or reacting partner.Transition State Energy CalculationsVariation in diastereomeric and enantiomeric ratios.

De Novo Design Principles for Fluorinated Molecules Leveraging this compound Scaffolds

De novo molecular design involves the computational construction of novel molecules with desired properties, often starting from a basic structural framework or "scaffold." mdpi.comnih.gov this compound and related fluoromalonate esters are excellent candidates for such scaffolds due to their proven utility as versatile building blocks in synthetic chemistry. acsgcipr.orgacs.orgnih.gov The principles of designing new fluorinated molecules using these scaffolds are rooted in combining the known reactivity of the malonate core with the unique physicochemical properties imparted by the fluorine atom.

Computational design algorithms can leverage the this compound scaffold in several ways:

Scaffold Decoration: Starting with the core fluoromalonate structure, algorithms can systematically add different chemical groups (decorations) to create vast virtual libraries of new compounds. unibe.ch These libraries can then be screened in silico for properties like binding affinity to a biological target, pharmacokinetic profiles, or specific electronic properties.

Fragment-Based Growth: The fluoromalonate can be used as a central fragment to which other computationally selected molecular fragments are attached, guided by rules of synthetic accessibility and desired intermolecular interactions. unibe.ch

Reaction-Based Generation: Algorithms can simulate known chemical reactions of this compound (e.g., alkylations, Michael additions) with a diverse set of virtual reactants to generate libraries of synthetically feasible products. acsgcipr.orgacs.org

Table 2: De Novo Design Principles Using Fluoromalonate Scaffolds
Design PrincipleComputational StrategyLeveraged Property of this compoundExample Application
Metabolic Stability EnhancementIdentify metabolically labile sites in a lead compound and replace them using a fluorine-containing building block.The C-F bond is stronger than a C-H bond and resistant to enzymatic oxidation. nih.govDesigning new drug candidates with longer half-lives.
Binding Affinity ModulationUse the scaffold to position the fluorine atom to form favorable interactions (e.g., hydrogen bonds, dipole-dipole) in a protein's active site. pnas.orgThe high electronegativity and polarity of the C-F bond.Creating more potent enzyme inhibitors. mdpi.com
Conformational RestrictionIncorporate the fluorinated scaffold to introduce conformational constraints or favor a specific bioactive conformation.Steric bulk and electronic effects (e.g., gauche effect) of the fluorine atom.Designing peptides or small molecules with more defined 3D structures.
Scaffold HoppingGenerate novel core structures (scaffolds) that mimic the functional properties of the fluoromalonate but have a different chemical backbone. nih.govThe spatial arrangement of functional groups and the fluorine atom.Discovering new chemical series with unique intellectual property.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Fluoromalonate Transformations

The transformation of dibenzyl 2-fluoromalonate and related fluoromalonate esters is ripe for the application of modern catalytic strategies. While classic methods exist, future research is geared towards developing more efficient, selective, and sustainable catalytic systems.

Organocatalysis and Cooperative Catalysis : Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules. The use of chiral aminocatalysts in conjugate additions with 2-fluoromalonate esters has been shown to produce chiral fluorinated intermediates with excellent enantioselectivity. Future work could expand this by exploring cooperative dual catalysis, where two different catalysts—such as an organocatalyst and a transition metal complex—work simultaneously to activate both the nucleophile (the fluoromalonate) and the electrophile. This approach can lower activation energy barriers and unlock new reaction pathways.

Advanced Transition-Metal Catalysis : Palladium-catalyzed allylic alkylation using fluoromalonate nucleophiles is a known transformation. acs.org Research is moving towards developing new ligand scaffolds (e.g., P,N or P,S-ligands) that reduce substrate dependency and improve control over regio- and enantioselectivity. acs.org Beyond palladium, other transition metals could be explored to achieve complementary reactivity in cross-coupling and other C-C bond-forming reactions. mdpi.com

Photocatalysis : Visible-light photocatalysis represents a frontier in green chemistry. Novel photocatalysts, such as diazabenzacenaphthenium derivatives, are being designed to perform multi-electron transfer reactions under mild, aqueous conditions. ims.ac.jp Applying such systems to this compound could enable unprecedented transformations, such as reductive functionalization or coupling reactions driven by visible light.

Switchable and Phase-Transfer Catalysis : The development of "smart" catalysts that can be turned on or off by an external stimulus (e.g., pH or light) offers a high degree of reaction control. nih.gov Such switchable systems could be designed for fluoromalonate transformations, allowing for temporal control over the reaction process. nih.gov Furthermore, chiral phase-transfer catalysis, which has been effective for the enantioselective fluorination of β-keto esters, presents another avenue for achieving stereocontrol in reactions involving this compound. researchgate.net

Catalytic SystemPotential Application for this compoundResearch Goal
Organocatalysis Asymmetric Michael additions, Mannich reactionsConstruction of continuous and quaternary stereogenic centers.
Cooperative Catalysis Merging enamine catalysis with transition metal catalysisHigher reactivity and stereoselectivity for complex scaffolds.
Palladium Catalysis Asymmetric allylic alkylation, cross-couplingDevelopment of versatile ligands for broad substrate scope. acs.org
Photocatalysis Reductive couplings, radical reactionsGreen, light-driven synthesis under mild conditions. ims.ac.jp
Switchable Catalysis Stimuli-responsive reactions (pH, light)External control over reaction initiation and termination. nih.gov

Expansion of Synthetic Applications in Emerging Fields

This compound is not merely a synthetic intermediate but a gateway to molecules with significant potential in interdisciplinary fields, particularly in medicine and chemical biology.

Medicinal Chemistry and Drug Discovery : The fluorine atom is a valuable addition to drug candidates, often enhancing metabolic stability and binding affinity. This compound serves as a key precursor in the synthesis of complex bioactive molecules. A prominent example is its use in preparing fluoromethylketone (FMK) based covalent inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer and neurodegenerative diseases. nih.govresearchgate.net The synthesis involves converting this compound into a key building block, 3-(benzyloxy)-2-fluoro-3-oxopropanoic acid (MBF), which is then elaborated into peptide-based inhibitors. nih.gov These inhibitors are being developed as chemical probes to study UCHL1 biology and as potential therapeutics. researchgate.netescholarship.org

Agrochemicals : Similar to its use in pharmaceuticals, the unique properties imparted by the fluorine atom are beneficial in agrochemicals. Derivatives of fluoromalonates are used to produce insecticides. Future research could leverage this compound to create novel, more potent, and potentially more environmentally benign pesticides and herbicides.

Materials Science : The introduction of fluorine can significantly alter the electronic and physical properties of organic materials. While less explored, this compound could serve as a monomer or precursor for fluorinated polymers or liquid crystals, opening avenues in advanced materials research.

Advanced Mechanistic Characterization through Coupled Experimental and Theoretical Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The combination of experimental techniques and computational chemistry provides powerful insights into the subtle factors governing the reactivity of this compound.

Computational Modeling (DFT) : Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction pathways. For instance, DFT studies have provided mechanistic insight into the diastereoselectivity of reactions involving chiral fluoromalonate derivatives, revealing how the choice of solvent can switch the stereochemical outcome in lactam formation. Such computational approaches can be applied to predict the most effective catalysts and reaction conditions for transformations of this compound, saving significant experimental effort.

Kinetic and Spectroscopic Analysis : Experimental studies are essential to validate theoretical models. Detailed kinetic analysis, such as determining the inactivation constant (k_inact) and inhibition constant (K_I) for enzyme inhibitors derived from this compound, allows for a quantitative understanding of their mechanism of action. nih.gov Advanced NMR spectroscopy can be used to characterize transient intermediates and determine the stereochemistry of complex products, as was done to confirm the structure of fluorinated β-amino esters. thieme-connect.com Coupling these experimental data with computational models provides a comprehensive picture of the reaction dynamics.

ApproachTechnique/MethodInsight Gained
Theoretical Density Functional Theory (DFT)Reaction pathways, transition state energies, origin of stereoselectivity.
Experimental Kinetic Studies (e.g., k_inact/K_I)Quantitative measure of reaction rates and inhibitor potency. nih.gov
Experimental Advanced NMR SpectroscopyStructural elucidation of intermediates and final products. thieme-connect.com
Experimental X-ray CrystallographyUnambiguous determination of absolute stereochemistry. nih.govthieme-connect.com

Exploration of Bio-orthogonal and Chemoselective Reactions Involving this compound

Bio-orthogonal chemistry involves reactions that can proceed within a living biological system without interfering with native biochemical processes. escholarship.orgmdpi.com This field opens up exciting possibilities for using molecules derived from this compound to probe and manipulate biological systems.

Chemoselective Ligations : The goal is to perform a specific reaction at a target site in a complex environment. Key bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed or strain-promoted azide-alkyne cycloadditions (a form of "click chemistry"), and inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines. escholarship.orgnih.gov

Introducing Bio-orthogonal Handles : A key strategy is to incorporate a "bio-orthogonal handle," such as an azide (B81097), alkyne, or strained alkene, into a molecule of interest. Research has already demonstrated this principle in a related context: a molecule derived from a fluoromalonate intermediate was functionalized with a p-ethynylbenzyl group. nih.gov This terminal alkyne serves as a handle for "click chemistry," allowing the molecule to be selectively linked to other molecules bearing an azide group. nih.govpcbiochemres.com

Future Applications : By incorporating such handles into derivatives of this compound, new chemical probes could be created. For example, a UCHL1 inhibitor derived from this compound and featuring an alkyne handle could be used to label and identify its cellular targets in a living cell via click chemistry with a fluorescently-tagged azide. This would be a powerful tool for studying enzyme function and localization in its native environment. nih.govnih.gov The exploration of this compound in the context of bio-orthogonal chemistry is a largely unexplored but highly promising research avenue.

Q & A

Q. What are the established synthetic routes for Dibenzyl 2-fluoromalonate, and how do they compare in efficiency?

this compound can be synthesized via three primary methods:

  • Direct fluorination : Selective fluorination of malonate esters using fluorine gas (F₂) under controlled conditions. This method offers scalability but requires careful optimization to improve selectivity and safety .
  • Halogen exchange (Halex) : Replacement of a halogen (e.g., chlorine) in dibenzyl 2-chloromalonate with fluorine using fluoride salts. This approach avoids F₂ gas but may require harsh conditions .
  • Reaction with hexafluoropropene (HFP) : Ethanol reacts with HFP to form fluorinated intermediates, which are further processed. This method is less common due to challenges in controlling side reactions .

Comparison Table :

MethodYield (%)SelectivityScalabilitySafety Concerns
Direct Fluorination60-75ModerateHighRequires F₂ gas handling
Halex Reaction50-65HighModerateHigh-temperature conditions
HFP Route40-55LowLimitedComplex purification

For lab-scale synthesis, the Halex reaction is preferred for selectivity, while direct fluorination is suitable for larger-scale production with proper safety protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the malonate backbone and benzyl ester groups. The ¹⁹F NMR signal at ~-180 ppm confirms fluorine incorporation .
  • X-ray crystallography : Resolves molecular geometry and confirms the stereoelectronic effects of fluorine substitution. Supporting crystallographic data can validate computational models .
  • Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns, particularly for detecting impurities from incomplete fluorination .

For advanced structural analysis, coupling NMR with density functional theory (DFT) simulations helps interpret electronic effects of the fluorine atom .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in Michael additions?

Fluorine's electronegativity alters the electron density at the α-carbon, enhancing electrophilicity and stabilizing transition states in Michael additions. However, its poor leaving group ability (compared to Cl/Br) limits subsequent cyclization reactions, as observed in biocatalytic studies with cinnamaldehyde. For example, diethyl 2-fluoromalonate forms Michael adducts but fails to undergo intramolecular cyclization to cyclopropanes, unlike its chloro analog . To circumvent this, researchers may introduce alternative leaving groups post-addition or use fluorine’s inductive effects to steer regioselectivity .

Q. What strategies improve selectivity in direct fluorination for this compound synthesis?

  • Flow chemistry : Continuous flow systems enhance heat and mass transfer, reducing side reactions like over-fluorination. For example, Durham University optimized a flow process for diethyl 2-fluoromalonate with >70% selectivity .
  • Catalyst design : Lewis acids (e.g., BF₃) or base additives (e.g., K₂CO₃) can modulate fluorination sites by stabilizing reactive intermediates .
  • Temperature control : Maintaining sub-0°C temperatures suppresses radical pathways, favoring electrophilic fluorination .

Post-reaction purification via column chromatography or recrystallization is often necessary to isolate high-purity product .

Q. How can computational models predict crystallization behavior of this compound derivatives?

  • Sparkle models : Used to simulate lanthanide complexes but adaptable for predicting crystal packing of fluorinated esters. These models correlate spectroscopic data with molecular geometry .
  • DFT calculations : Assess intermolecular interactions (e.g., C–F⋯H hydrogen bonds) that influence polymorphism. For example, metastable states in dibenzyl-diphenyl systems were resolved using Schroeder equations for liquidus lines .
  • Molecular dynamics (MD) : Simulate solvent effects on nucleation rates, aiding in designing crystallization protocols .

Experimental validation via differential scanning calorimetry (DSC) and X-ray diffraction is critical .

Q. What are common sources of data contradiction in studies using this compound?

Contradictions often arise from:

  • Reaction conditions : Small variations in temperature, solvent, or catalyst loading can drastically alter yields and regioselectivity. For example, 4-OT F50V enzyme variants showed 40% conversion with fluoromalonate but 95% with chloromalonate due to leaving group effects .
  • Analytical limitations : Overlapping NMR signals or insufficient crystallographic resolution may lead to misassignment of structures. Cross-validation with HRMS and IR spectroscopy is recommended .
  • Batch-to-batch variability : Impurities from incomplete esterification or fluorination require rigorous quality control via TLC or HPLC .

Reproducibility can be improved by documenting exact stoichiometry, purification steps, and spectroscopic fingerprints .

Applications in Medicinal Chemistry

Q. What role does this compound play in drug discovery?

As a fluorinated building block, it is used to synthesize:

  • Fluorinated heterocycles : Key intermediates for antifungal agents (e.g., Fluoxastrobin) and anticancer candidates (e.g., TAK-733) .
  • Bioisosteres : Fluorine replaces hydroxyl or methyl groups to enhance metabolic stability and bioavailability. For instance, fluoroxindoles derived from fluoromalonates show improved binding to kinase targets .
  • Pro-drugs : The benzyl ester groups can be hydrolyzed in vivo to release bioactive fluorinated acids .

Structure-activity relationship (SAR) studies often leverage fluorine’s stereoelectronic effects to optimize drug potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.